

Application Notes: 5-Undecyne in Modern Organic Synthesis

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Compound of Interest

Compound Name: 5-Undecyne

Cat. No.: B1585821

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Abstract

5-Undecyne ($\text{CH}_3(\text{CH}_2)_3\text{C}\equiv\text{C}(\text{CH}_2)_4\text{CH}_3$) is a symmetrical internal alkyne that serves as a versatile and valuable building block in organic synthesis.^{[1][2]} Its linear eleven-carbon backbone and centrally located triple bond offer unique reactivity for constructing complex molecular architectures.^[1] Unlike terminal alkynes, the internal nature of **5-undecyne** necessitates specific catalytic systems to achieve high reactivity and selectivity. This guide provides an in-depth exploration of key applications for **5-undecyne**, focusing on stereoselective reductions to access specific alkene isomers and its role as a precursor in cycloaddition reactions. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively integrate this reagent into their synthetic workflows.

Introduction: The Synthetic Potential of an Internal Alkyne

5-Undecyne is a C11 hydrocarbon featuring a carbon-carbon triple bond between carbons 5 and 6.^[2] This structural feature is the core of its chemical reactivity. As an internal alkyne, it lacks the acidic proton characteristic of terminal alkynes, which fundamentally alters its reaction profile. While less reactive in certain transformations like Sonogashira coupling, its symmetry and specific steric environment make it an ideal substrate for reactions where precise control over the geometry of a newly formed double bond is paramount.

Table 1: Physicochemical Properties of **5-Undecyne**[1][3]

Property	Value
CAS Number	2294-72-6
Molecular Formula	C ₁₁ H ₂₀
Molecular Weight	152.28 g/mol
SMILES	CCCCC#CCCC
InChIKey	VRQLDBSWBBKOCR-UHFFFAOYSA-N

The primary utility of **5-undecyne** in synthesis lies in its capacity to be transformed into stereodefined (Z)- or (E)-alkenes. These alkenes are crucial intermediates in the synthesis of natural products, particularly insect pheromones, where the specific geometry of the double bond is critical for biological activity.[4][5][6]

Core Application: Stereoselective Partial Hydrogenation

The most prominent application of **5-undecyne** is its partial reduction to form either (Z)-5-undecene or (E)-5-undecene. The choice of catalyst and reaction conditions dictates the stereochemical outcome with high fidelity. This control is essential, as the bioactivity of many complex molecules, including pheromones, is dependent on the precise isomeric form of their internal double bonds.[5]

Synthesis of (Z)-5-Undecene via Lindlar Catalysis

To achieve the cis or (Z)-alkene, a "poisoned" catalyst is required to prevent over-reduction to the corresponding alkane, undecane.[7] Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is the industry standard for this transformation.[8] The quinoline selectively deactivates the most active catalytic sites, allowing for the syn-addition of one equivalent of hydrogen across the triple bond before the alkene product can be further reduced.[7][8]

The selectivity of this process relies on the stronger adsorption of the alkyne to the catalyst surface compared to the alkene (thermodynamic selectivity).[9] This ensures the alkyne is preferentially hydrogenated in the presence of the newly formed alkene.[9]

Protocol 2.1: Synthesis of (Z)-5-Undecene

Objective: To perform a stereoselective partial hydrogenation of **5-undecyne** to yield (Z)-5-undecene.

Materials:

- **5-Undecyne** (1.0 eq)
- Lindlar's catalyst (Pd/CaCO₃, poisoned) (5% w/w)
- Quinoline (1-2 drops, optional but recommended for enhancing selectivity)
- Hexane or Ethyl Acetate (Anhydrous)
- Hydrogen (H₂) gas balloon or cylinder with regulator
- Round-bottom flask with stir bar
- Septum and needles
- Filtration setup (e.g., Celite pad or syringe filter)

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve **5-undecyne** in an appropriate volume of anhydrous hexane or ethyl acetate under an inert atmosphere (e.g., argon or nitrogen).
- **Catalyst Addition:** Carefully add Lindlar's catalyst (5% by weight relative to the alkyne) and a drop of quinoline to the stirred solution.
- **Hydrogenation:** Seal the flask with a septum. Purge the flask by evacuating and backfilling with hydrogen gas three times. Finally, leave the flask under a positive pressure of hydrogen

(a balloon is sufficient for small-scale reactions).

- **Reaction Monitoring:** Vigorously stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC (staining with KMnO_4) or GC-MS. The disappearance of the starting alkyne spot/peak indicates completion. Causality Note: Over-running the reaction can lead to the formation of undecane, reducing the yield of the desired alkene.
- **Work-up:** Once the reaction is complete, carefully vent the excess hydrogen in a fume hood. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- **Purification:** Wash the Celite pad with additional solvent. Combine the filtrates and concentrate the solution under reduced pressure to yield the crude (Z)-5-undecene. Further purification can be achieved by column chromatography if necessary, though the product is often of high purity.

Expected Outcome: This protocol typically yields (Z)-5-undecene with high stereoselectivity (>95% Z-isomer).

Synthesis of (E)-5-Undecene via Dissolving Metal Reduction

To obtain the trans or (E)-alkene, a dissolving metal reduction is the method of choice. The most common system is the use of sodium metal in liquid ammonia.^[7] The reaction proceeds via a radical anion intermediate. The steric repulsion between the alkyl chains forces the intermediate into a trans-configuration, which is then protonated by the ammonia solvent to yield the (E)-alkene.^{[7][8]}

Protocol 2.2: Synthesis of (E)-5-Undecene

Objective: To perform a stereoselective dissolving metal reduction of **5-undecyne** to yield (E)-5-undecene.

Materials:

- **5-Undecyne** (1.0 eq)
- Sodium metal (2.5 eq)

- Anhydrous liquid ammonia (NH_3)
- Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
- Ammonium chloride (NH_4Cl) (for quenching)
- Dry ice/acetone condenser
- Three-neck round-bottom flask with stir bar

Procedure:

- **Reaction Setup:** Assemble a three-neck flask equipped with a dry ice/acetone condenser, a gas inlet, and a septum. Ensure all glassware is rigorously dried.
- **Ammonia Condensation:** Cool the flask to $-78\text{ }^\circ\text{C}$ (dry ice/acetone bath). Condense anhydrous ammonia gas into the flask.
- **Substrate Addition:** Once the desired volume of liquid ammonia is collected, dissolve the **5-undecyne** in a minimal amount of anhydrous THF and add it to the liquid ammonia via syringe.
- **Sodium Addition:** Carefully add small, freshly cut pieces of sodium metal to the stirred solution. The reaction mixture will turn a deep blue color, indicating the presence of solvated electrons. **Safety Note:** Sodium is highly reactive. Handle with care under an inert atmosphere.
- **Reaction Monitoring:** Allow the reaction to stir at $-78\text{ }^\circ\text{C}$ until the blue color persists for at least 30 minutes, indicating the consumption of the alkyne. The progress can be monitored by quenching small aliquots and analyzing by GC-MS.
- **Quenching:** Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears.
- **Work-up:** Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood. Add water and extract the organic product with diethyl ether or hexane.

- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (E)-5-undecene.

Expected Outcome: This protocol provides the (E)-5-undecene isomer with excellent stereoselectivity.

Advanced Applications in Cycloaddition & Metathesis

Beyond simple reductions, **5-undecyne** can participate in more complex carbon-carbon bond-forming reactions, leveraging the reactivity of its triple bond to construct cyclic and polycyclic systems.

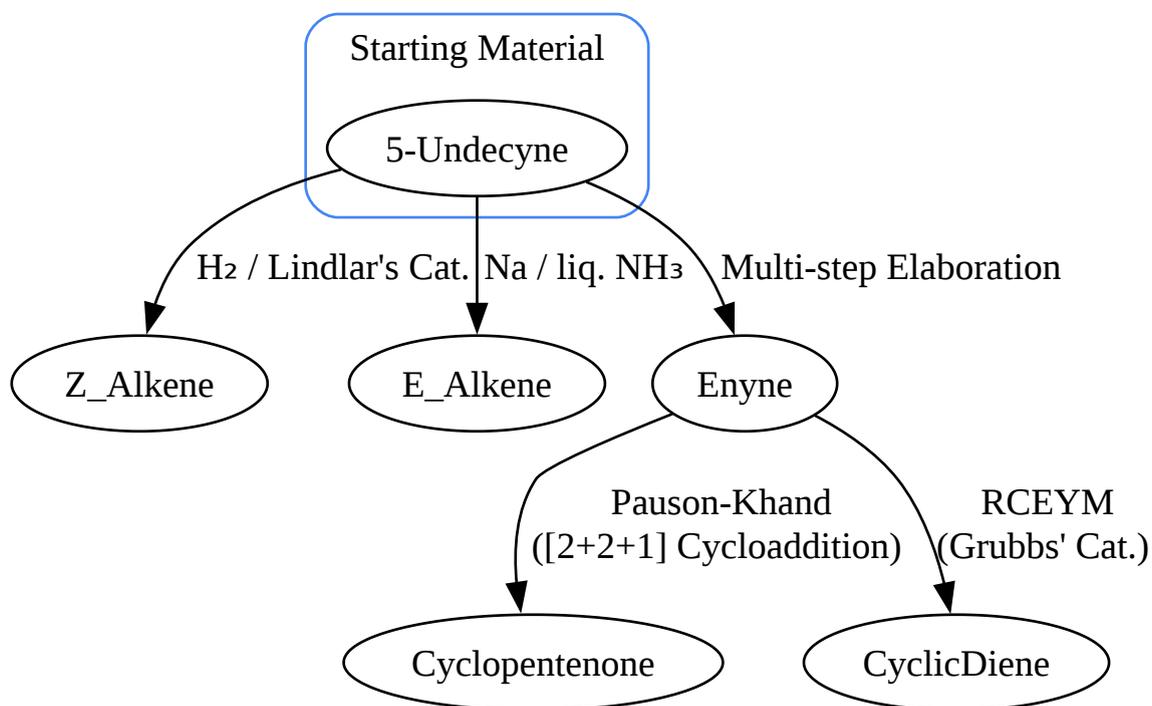
Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β -cyclopentenone.^{[10][11]} While intermolecular versions can suffer from poor selectivity, using a substrate that contains both the alkyne and alkene moieties (an enyne) makes the intramolecular Pauson-Khand reaction a highly effective method for forming fused ring systems.^[10] **5-Undecyne** can be elaborated into an enyne precursor for this purpose. The reaction is typically mediated by cobalt or rhodium catalysts.^{[10][12]}

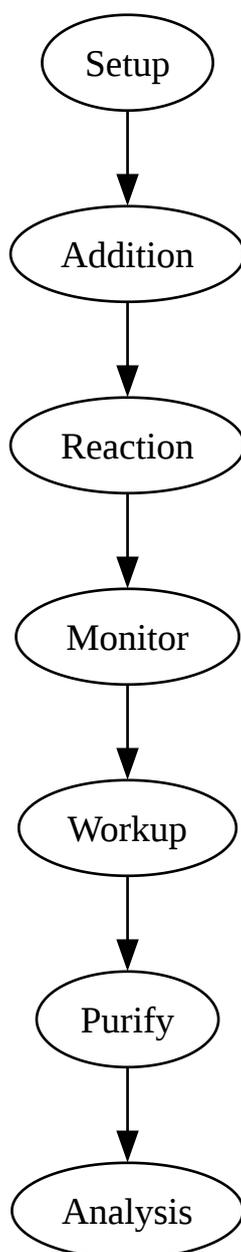
Enyne Metathesis

Enyne metathesis is another powerful cyclization strategy that uses ruthenium carbene catalysts (e.g., Grubbs' catalysts) to form 1,3-dienes from an enyne precursor.^{[13][14]} This ring-closing enyne metathesis (RCEYM) is instrumental in synthesizing a variety of carbo- and heterocyclic structures.^[15] A synthetic intermediate derived from **5-undecyne** can be designed to undergo RCEYM, leading to complex cyclic dienes that are valuable in total synthesis.^[14]

Visualization of Key Synthetic Pathways



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Conclusion

5-Undecyne is a strategically important starting material for syntheses requiring precise control over double bond geometry. Its application in the stereoselective synthesis of (Z) and (E) alkenes is a cornerstone of pheromone and natural product synthesis.^{[4][16][17]} Furthermore, its incorporation into more complex frameworks allows for advanced cyclization strategies like the Pauson-Khand reaction and enyne metathesis. The protocols and principles outlined in this

guide demonstrate the versatility of **5-undecyne** and provide a robust framework for its successful application in diverse research and development settings.

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